2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Overview
Description
2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a benzimidazole core, a nitro group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or aldehydes . The nitro groups are introduced via nitration reactions using nitric acid and sulfuric acid . The nicotinonitrile moiety is then attached through a nucleophilic substitution reaction, often using a suitable halide precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and condensation steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halide precursors, bases such as potassium carbonate, and solvents like acetonitrile.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, reduced amine derivatives, and functionalized nicotinonitrile compounds .
Scientific Research Applications
2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE involves its interaction with various molecular targets. The nitro groups can undergo reductive metabolism, leading to the formation of reactive intermediates that can interact with cellular components . The benzimidazole core can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Nicotinonitrile derivatives: Compounds like nicotinamide and nicotinic acid have similar structures and are used in various biological and industrial applications.
Uniqueness
2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is unique due to the combination of the benzimidazole and nicotinonitrile moieties, along with the presence of nitro groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(5,6-dinitro-1H-benzimidazol-2-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c1-8-3-9(2)18-16(10(8)6-17)27-7-15-19-11-4-13(21(23)24)14(22(25)26)5-12(11)20-15/h3-5H,7H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMXVWORLMXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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